molecular formula C34H38FeO2Si2 B12463340 1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene

1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene

Cat. No.: B12463340
M. Wt: 590.7 g/mol
InChI Key: JDSJKJWBPWUFNG-UHFFFAOYSA-N
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Description

Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron: is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl rings, each substituted with a hydroxy-phenyl-trimethylsilyl-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron typically involves the following steps:

    Formation of the Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by reacting cyclopentadiene with an appropriate alkylating agent to introduce the hydroxy-phenyl-trimethylsilyl-propynyl substituents.

    Coordination to Iron: The substituted cyclopentadienyl ligands are then coordinated to an iron center, often using iron(II) chloride as the iron source. This step is typically carried out in the presence of a reducing agent such as sodium or potassium to facilitate the formation of the iron-cyclopentadienyl complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) or iron(0) species.

Scientific Research Applications

Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the cyclopentadienyl ligands can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A well-known organometallic compound with two cyclopentadienyl rings coordinated to an iron center.

    Bis(cyclopentadienyl)iron(II): Similar to ferrocene but with different substituents on the cyclopentadienyl rings.

    Bis(trimethylsilyl)ferrocene: Features trimethylsilyl groups on the cyclopentadienyl rings.

Uniqueness

Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron is unique due to the presence of hydroxy-phenyl-trimethylsilyl-propynyl substituents, which impart distinct electronic and steric properties

Properties

Molecular Formula

C34H38FeO2Si2

Molecular Weight

590.7 g/mol

IUPAC Name

1-cyclopenta-1,3-dien-1-yl-1-phenyl-3-trimethylsilylprop-2-yn-1-ol;iron(2+)

InChI

InChI=1S/2C17H19OSi.Fe/c2*1-19(2,3)14-13-17(18,16-11-7-8-12-16)15-9-5-4-6-10-15;/h2*4-12,18H,1-3H3;/q2*-1;+2

InChI Key

JDSJKJWBPWUFNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.[Fe+2]

Origin of Product

United States

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